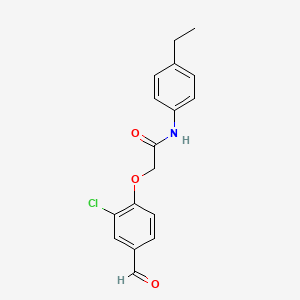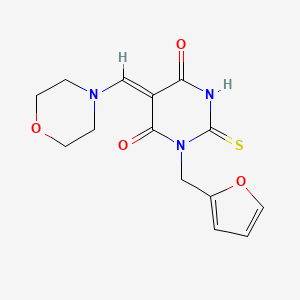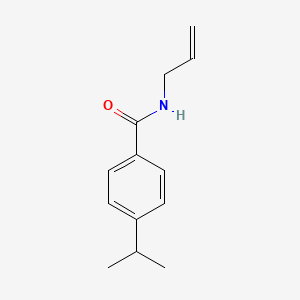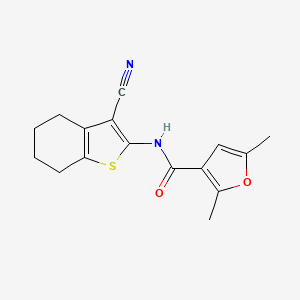
2-(2-chloro-4-formylphenoxy)-N-(4-ethylphenyl)acetamide
Vue d'ensemble
Description
2-(2-chloro-4-formylphenoxy)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as CFPA and is a white crystalline solid with a molecular weight of 345.83 g/mol.
Applications De Recherche Scientifique
CFPA has been studied extensively for its potential applications in various fields. It has been found to exhibit anticancer properties and can inhibit the growth of cancer cells. CFPA has also been studied for its anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models. Additionally, CFPA has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the formation of amyloid-beta, which is a hallmark of the disease.
Mécanisme D'action
The mechanism of action of CFPA is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways. CFPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation and pain. CFPA has also been shown to inhibit the activity of beta-secretase, which is an enzyme involved in the formation of amyloid-beta in Alzheimer's disease.
Biochemical and Physiological Effects:
CFPA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. CFPA has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, CFPA has been shown to reduce the levels of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CFPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It has also been shown to have low toxicity and can be administered orally or intravenously. However, CFPA has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
CFPA has several potential future directions for research. It can be studied further for its potential applications in cancer treatment, Alzheimer's disease, and other inflammatory conditions. CFPA can also be modified to improve its solubility and bioavailability. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, CFPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been studied extensively for its potential anticancer, anti-inflammatory, and neuroprotective effects. CFPA has several advantages for lab experiments, but more research is needed to fully understand its mechanism of action and potential side effects. CFPA has several potential future directions for research, and its potential applications in various fields make it a promising compound for further investigation.
Propriétés
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-12-3-6-14(7-4-12)19-17(21)11-22-16-8-5-13(10-20)9-15(16)18/h3-10H,2,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVMEQJODKYHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-6-fluorobenzyl)thio]-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone](/img/structure/B4670047.png)
![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4670050.png)
![N-{3-[(3-isopropoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4670055.png)
![3-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4670060.png)

![1-ethyl-4-{[{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4670066.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4670077.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate](/img/structure/B4670086.png)
![[1-(2,5-difluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4670094.png)
![N-ethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4670098.png)

![4-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4670119.png)

![5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4670138.png)